3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Overview
Description
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14Cl2O2. It is a benzophenone derivative characterized by the presence of two chlorine atoms, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3,4-Dichloroacetophenone and 3,5-dimethyl-4-methoxybenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using recrystallization or column chromatography to achieve high purity levels.
Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of microbial growth or modulation of biochemical pathways in cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A similar compound with antimicrobial properties.
3,4-Dichloro-4’-methoxybenzophenone: Another benzophenone derivative with similar structural features.
Uniqueness
3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other benzophenone derivatives.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWFXQVZDYRUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374171 | |
Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-86-7 | |
Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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